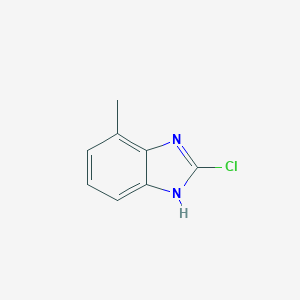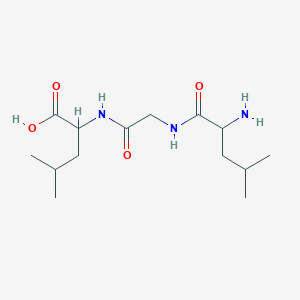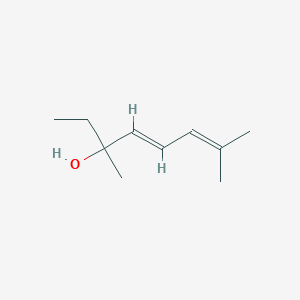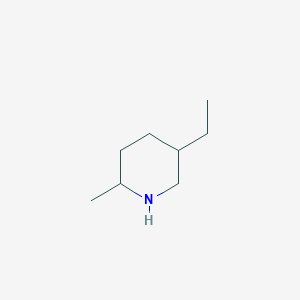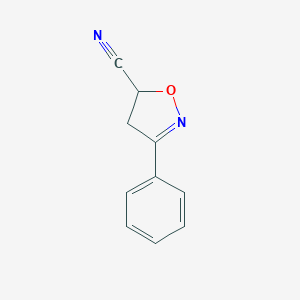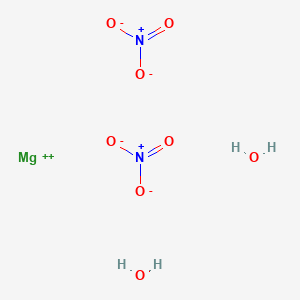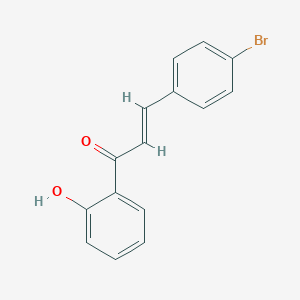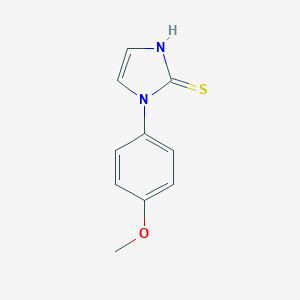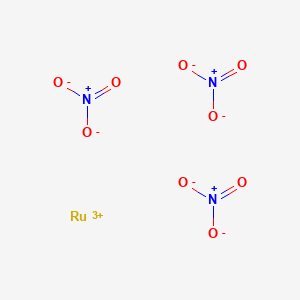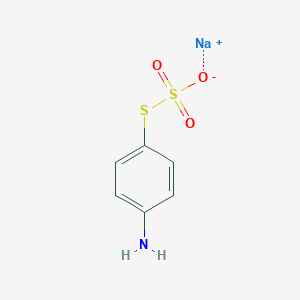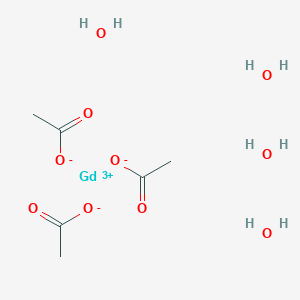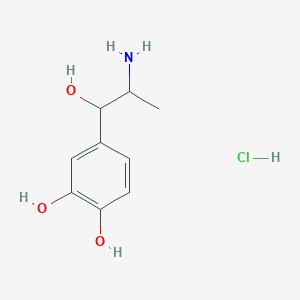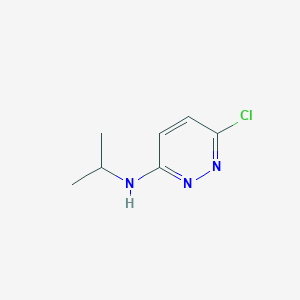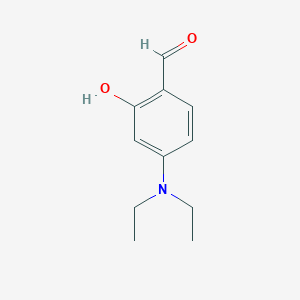![molecular formula C18H19NO B093077 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 19132-98-0](/img/structure/B93077.png)
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide in an alcoholic medium like methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Nonlinear Optics: The compound exhibits significant nonlinear optical properties, making it useful in applications such as optical data storage, signal processing, and harmonic generation.
Biological Activities: It has shown potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in medicinal chemistry.
Material Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine atom on the phenyl ring, which can alter its chemical and biological properties.
3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This derivative contains a naphthalene ring, which can enhance its photophysical properties.
特性
CAS番号 |
19132-98-0 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+ |
InChIキー |
WDFJWHWYPOZAQG-MDWZMJQESA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
Q1: What is the spatial configuration of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one as determined by the study?
A1: The research paper confirms that the molecule adopts an E configuration, indicating a trans arrangement around the double bond. This is evidenced by the C—C=C—C torsion angle of 173.8 (3)°, which is close to 180° [].
Q2: Does the study mention any intermolecular interactions observed in the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one?
A2: Yes, the study found weak intermolecular C—H⋯π interactions present within the crystal structure []. These interactions likely contribute to the overall packing and stability of the molecules in the solid state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


